![molecular formula C4H11ClN2O B1288377 2-Amino-N,N-dimethylacetamide hydrochloride CAS No. 72287-77-5](/img/structure/B1288377.png)
2-Amino-N,N-dimethylacetamide hydrochloride
Overview
Description
2-Amino-N,N-dimethylacetamide hydrochloride (2-ADAM-HCl) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents and has a melting point of 163-164°C. 2-ADAM-HCl is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Proteomics Research
2-Amino-N,N-dimethylacetamide hydrochloride: is utilized in proteomics research as a biochemical agent . Its properties make it suitable for various experimental procedures, including protein purification and characterization. The compound’s ability to interact with amino acids and proteins can be leveraged in the study of proteomes, aiding in the identification of proteins and understanding their functions within biological systems.
Organic Synthesis
This compound serves as an intermediate in organic synthesis . Its chemical structure allows for the introduction of amino groups into organic molecules, which is a crucial step in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceutical Development
In the pharmaceutical industry, 2-Amino-N,N-dimethylacetamide hydrochloride is used in the synthesis of various drugs . Its role as a building block for medicinal chemistry enables the creation of compounds with potential therapeutic effects. Researchers can modify its structure to develop new drug candidates with improved efficacy and safety profiles.
Catalysis
2-Amino-N,N-dimethylacetamide hydrochloride: can act as a catalyst or a component of catalytic systems in chemical reactions . Its presence can enhance reaction rates, selectivity, and yields, making it valuable in industrial processes that require precise control over reaction conditions.
Biochemical Assays
In biochemical assays, this compound is employed for its reactivity with various biochemicals . It can be used in assays that measure enzyme activities, receptor-ligand interactions, and other biochemical processes. Its reactivity can be tailored to detect specific biomolecules, making it a versatile tool in biochemical analysis.
properties
IUPAC Name |
2-amino-N,N-dimethylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZKEPRCKHSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602768 | |
Record name | N,N-Dimethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N-dimethylacetamide hydrochloride | |
CAS RN |
72287-77-5 | |
Record name | N,N-Dimethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N,N-dimethylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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